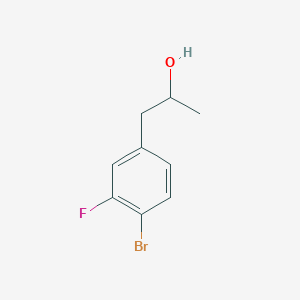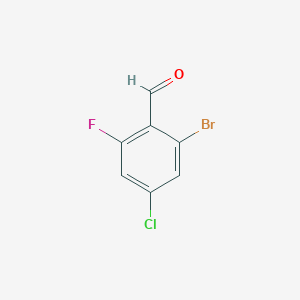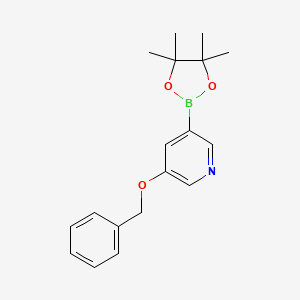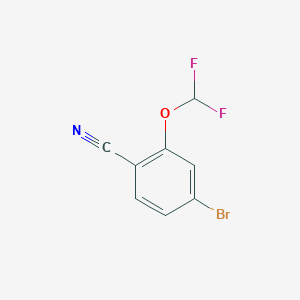
1-(4-Bromo-3-fluorophenyl)propan-2-ol
Vue d'ensemble
Description
“1-(4-Bromo-3-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1376289-48-3 . It has a molecular weight of 233.08 . The IUPAC name for this compound is 1-(4-bromo-3-fluorophenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Complex Compounds
- "1-(4-Bromo-3-fluorophenyl)propan-2-ol" and its derivatives are crucial intermediates in the synthesis of complex organic compounds, including chromans and biologically active compounds. For instance, 3-(o-Fluorophenyl)propan-1-ol can be cyclized to chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, showcasing its role in creating structures with potential pharmaceutical applications (Houghton, Voyle, & Price, 1980).
- Similarly, the compound is a key intermediate in synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its utility in creating molecules with potential biological activities (Wang et al., 2016).
Material Science Applications
- The compound's derivatives, specifically those involved in the activation and transformation of alkynes, have been studied for their potential in material science. The activation of 1-phenyl-2-propyn-1-ol derivatives by specific ruthenium complexes, leading to allenylidene and alkenylcarbyne complexes, illustrates the compound's role in developing new materials with unique electronic properties (Bustelo et al., 2007).
Pharmacological Research
- In pharmacological research, derivatives of "this compound" have been explored for their antimicrobial properties. The synthesis and characterization of substituted phenyl azetidines, derived from the reaction of 2-(4-bromo phenyl) methyl cyanide, demonstrate the compound's relevance in developing potential antimicrobial agents (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
- The compound also serves as a foundation for synthesizing and characterizing new chemical entities, such as chalcone derivatives, which have been analyzed for their structural and quantum chemical properties. This indicates its importance in the development of new chemical entities with potential applications in various scientific fields (Salian et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTSZRSKEJIMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)








